molecular formula C23H16O3S B378544 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate CAS No. 326612-03-7

2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate

Cat. No.: B378544
CAS No.: 326612-03-7
M. Wt: 372.4g/mol
InChI Key: COJSUKSDJMNNFU-STZFKDTASA-N
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Description

2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1-benzothiophene with benzaldehyde derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-methylbenzoate: can be compared with other similar compounds, such as:

    Benzothiophene derivatives: These compounds share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

    Methylbenzoate derivatives: These compounds have the methylbenzoate moiety but differ in their core structures, affecting their reactivity and applications.

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

326612-03-7

Molecular Formula

C23H16O3S

Molecular Weight

372.4g/mol

IUPAC Name

[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H16O3S/c1-15-10-12-16(13-11-15)23(25)26-19-8-4-2-6-17(19)14-21-22(24)18-7-3-5-9-20(18)27-21/h2-14H,1H3/b21-14-

InChI Key

COJSUKSDJMNNFU-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C\3/C(=O)C4=CC=CC=C4S3

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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